6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that contains a benzoxazepine ring system
Scientific Research Applications
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The safety information for “8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a fluorinated reagent.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the benzoxazepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. The fluorine atom and the benzoxazepine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo4,3,2-efbenzazepin-6-one : This compound also contains a fluorine atom and a similar ring structure but differs in its specific arrangement and properties.
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole : Another fluorinated compound with a benzoxazole ring, used in the synthesis of pharmaceuticals.
Uniqueness
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific ring structure and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-fluoro-4,5-dihydro-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-2-1-3-8-6(7)4-11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTNYPHHKUUHKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)OCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.